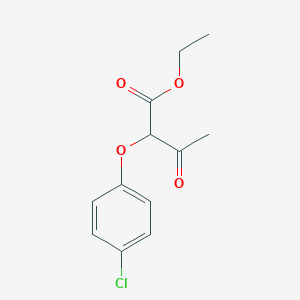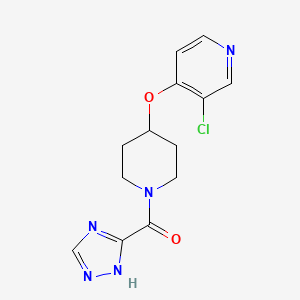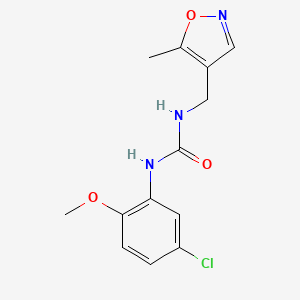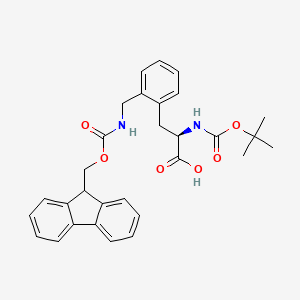![molecular formula C22H20F3NO4 B2892409 3-(2-methoxyphenyl)-9-propyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 1010888-54-6](/img/structure/B2892409.png)
3-(2-methoxyphenyl)-9-propyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with multiple functional groups, including a methoxyphenyl group, a propyl group, a trifluoromethyl group, and a chromeno[8,7-e][1,3]oxazin-4(8H)-one group. These groups suggest that the compound may have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to contain a chromeno[8,7-e][1,3]oxazin-4(8H)-one core, with various substituents attached. These include a 2-methoxyphenyl group, a 9-propyl group, and a 2-trifluoromethyl group .Chemical Reactions Analysis
The chemical reactivity of this compound would be expected to be influenced by its various functional groups. For example, the trifluoromethyl group is known to be quite electronegative, which could make the compound reactive towards nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its various functional groups. For example, the trifluoromethyl group is known to increase the lipophilicity of compounds, which could influence properties like solubility and stability .Aplicaciones Científicas De Investigación
Synthesis and Transformation
- Research has explored the synthesis of related oxazine compounds and their transformation into other derivatives. For example, Nicolaides et al. (1996) studied the synthesis of 1-methoxy-1H-phenanthro[9,10-c][1,2]oxazine and its transformation into triphenylene-o-dicarboxylic derivatives, demonstrating the versatility of oxazine compounds in chemical synthesis (Nicolaides et al., 1996).
Crystal Structure Analysis
- Investigations into the crystal structures of oxazine derivatives have been conducted to understand their molecular configurations. Udupa (1982) determined the crystal structure of a related compound, providing insights into the molecular arrangement and bonding characteristics (Udupa, 1982).
Pharmacological Activities
- Studies on oxazine derivatives have also explored their potential pharmacological activities. Mahmoud et al. (2017) investigated the antioxidant and anticancer activities of synthesized oxazine derivatives, highlighting their potential in medical research (Mahmoud et al., 2017).
Antimicrobial Activities
- The antimicrobial properties of oxazine compounds have been a subject of research. Bektaş et al. (2007) synthesized various oxazine derivatives and screened them for antimicrobial activities, indicating the usefulness of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Allelochemicals and Agronomic Utility
- Research has been done on oxazine derivatives as allelochemicals, with implications for agriculture. Macias et al. (2006) discussed the isolation and synthesis of benzoxazinones, which are related to oxazines, and their biological properties like antifungal and insecticidal activities, demonstrating their potential agronomic utility (Macias et al., 2006).
Photochemical Properties
- The photochemical properties of oxazine compounds have been explored. Deniz et al. (2009) synthesized a series of photochromic oxazines and investigated their properties, contributing to the understanding of these compounds in photonics and materials science (Deniz et al., 2009).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-methoxyphenyl)-9-propyl-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3NO4/c1-3-10-26-11-15-17(29-12-26)9-8-14-19(27)18(13-6-4-5-7-16(13)28-2)21(22(23,24)25)30-20(14)15/h4-9H,3,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWCPCZQDUHAAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC=C4OC)C(F)(F)F)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyphenyl)-9-propyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Oxabicyclo[3.2.2]nonan-4-amine hydrochloride](/img/structure/B2892329.png)
![2-{4-[(2,5-Dimethoxyphenyl)sulfonyl]piperazino}pyrimidine](/img/structure/B2892330.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2892331.png)





![5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B2892344.png)
![3-(2-((2-oxo-3-phenyl-2H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2892345.png)
![(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-acetic acid](/img/structure/B2892347.png)
